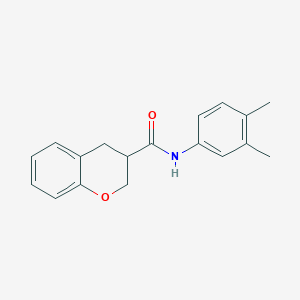
N-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is usually described in detail in scientific literature .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Catalytic Applications : Amidate complexes derived from carboxamide proligands, like the one , have been investigated for their potential in hydroamination catalysis. However, the effectiveness of these complexes varies based on their structure and metal associations (Gott et al., 2007).
- Synthesis of Chromene Derivatives : Chromene derivatives, such as those related to the compound of interest, have been synthesized using one-pot reactions for applications in antioxidant and antibacterial studies. These syntheses explore the reactivity of chromene systems and their potential biological applications (Subbareddy & Sumathi, 2017).
Material Science and Chemical Properties
- Polymer Synthesis : Research has been conducted on the synthesis of various polyamides and polyimides using diamine or diacid monomers that share structural similarities with the compound . These studies focus on developing materials with specific properties like thermal stability and solubility (Liaw et al., 2002).
- Structural Analysis and Crystallography : The crystal structures of related chromene carboxamides have been examined to understand their molecular conformations and interactions. This information is crucial for designing materials and understanding their properties (Gomes et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through processes like oxidative addition and transmetalation . The compound may bind to its target, causing conformational changes that affect the target’s function .
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways, leading to downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12-7-8-16(9-13(12)2)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-9,15H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMIVUHBXFETCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Azaspiro[4.4]nonane-3-thiol;hydrochloride](/img/structure/B2982657.png)
![[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol](/img/structure/B2982658.png)
![Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2982660.png)
![2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2982661.png)
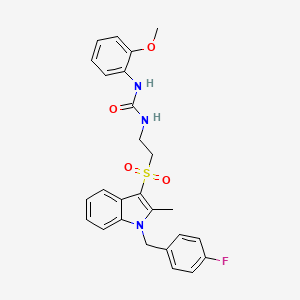
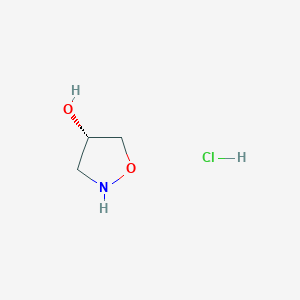
![N-(1-cyano-1,3-dimethylbutyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2982666.png)
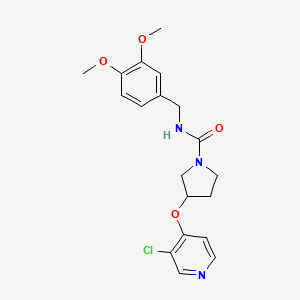
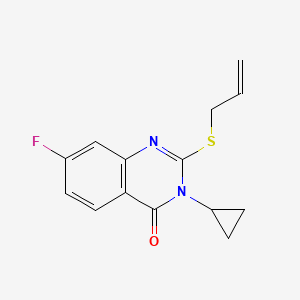
![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)
![ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate](/img/structure/B2982670.png)
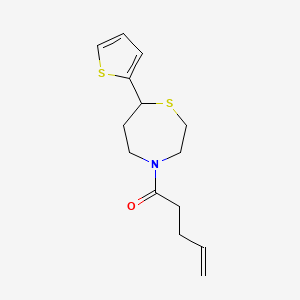
![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)
![2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2982676.png)
